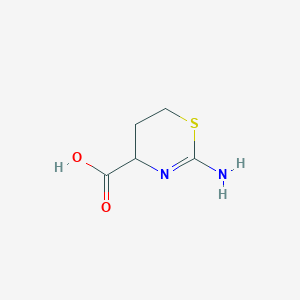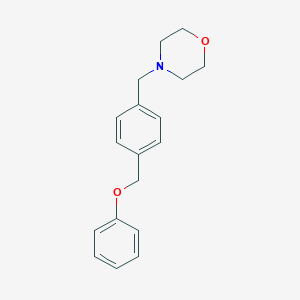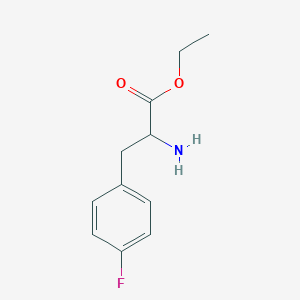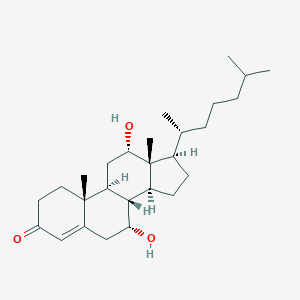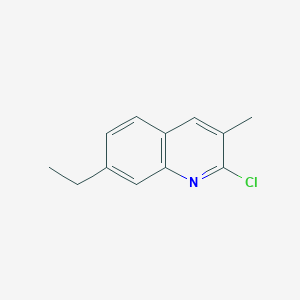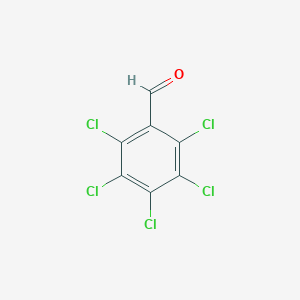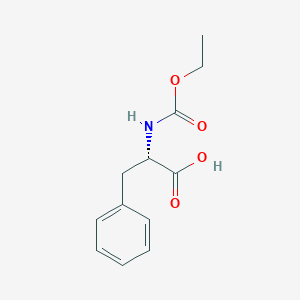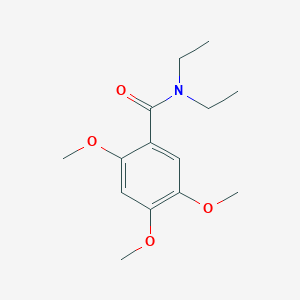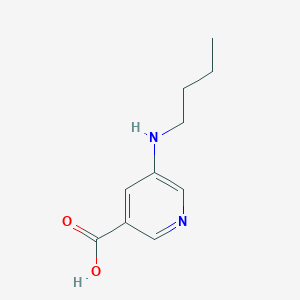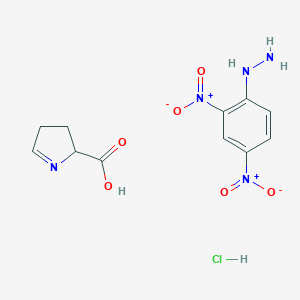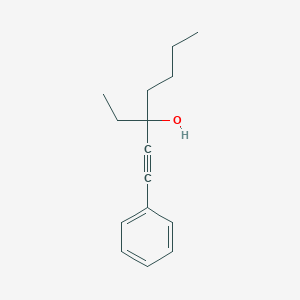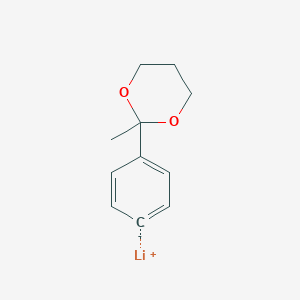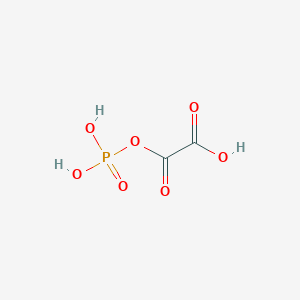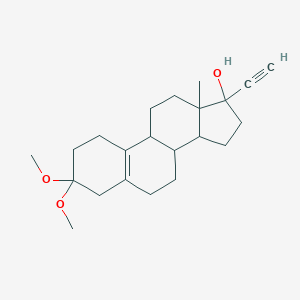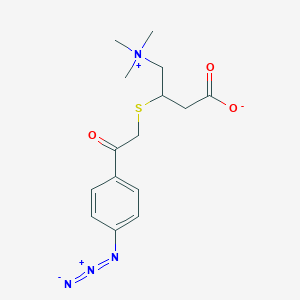
4-Azidophenacetylthiocarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidophenacetylthiocarnitine, commonly known as 4-APT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of L-carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. 4-APT is synthesized by adding an azido group to the phenacetyl moiety of L-carnitine, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-APT involves the covalent modification of proteins through the formation of a photoadduct. The azido group in 4-APT is activated by UV light, which results in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins, forming a covalent bond and modifying their function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-APT depend on the specific protein that is being modified. However, in general, the covalent modification of proteins can alter their function, localization, and stability. This can lead to changes in various biological processes such as signal transduction, gene expression, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-APT in lab experiments is its specificity. The covalent modification of proteins only occurs in the presence of UV light, allowing researchers to selectively modify specific proteins. Additionally, the use of 4-APT does not require genetic modification or disruption of cellular processes, making it a valuable tool for studying various biological processes.
However, there are also limitations to using 4-APT. The covalent modification of proteins can be irreversible, making it difficult to study the effects of the modification on protein function in vivo. Additionally, the use of UV light can cause damage to cells and tissues, limiting the applicability of 4-APT in certain experimental systems.
Orientations Futures
There are several future directions for the use of 4-APT in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. The specificity of 4-APT allows researchers to selectively modify specific proteins, allowing for the study of protein-protein interactions in their native environment.
Another potential application is in the study of protein localization and trafficking. The covalent modification of proteins with 4-APT can alter their localization, allowing researchers to study the mechanisms of protein trafficking and localization in living cells.
Finally, the use of 4-APT in combination with other analytical techniques such as mass spectrometry and proteomics can provide a more comprehensive understanding of protein function and regulation in complex biological systems.
In conclusion, 4-APT is a valuable tool for studying various biological processes. Its unique properties allow for the selective modification of specific proteins, making it a valuable tool for studying protein-protein interactions, protein localization, and protein function. While there are limitations to its use, the potential applications of 4-APT in scientific research are vast and exciting.
Méthodes De Synthèse
The synthesis of 4-APT involves the reaction of L-carnitine with sodium azide and phenacyl bromide. The reaction results in the formation of 4-APT, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
The unique properties of 4-APT make it a valuable tool for studying various biological processes. It is commonly used as a photoaffinity label, which allows researchers to selectively modify and study specific proteins in living cells. The azido group in 4-APT can be activated by UV light, which forms a covalent bond with nearby proteins. This allows researchers to study protein-protein interactions, protein localization, and protein function.
Propriétés
Numéro CAS |
104061-09-8 |
|---|---|
Nom du produit |
4-Azidophenacetylthiocarnitine |
Formule moléculaire |
C15H20N4O3S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |
Clé InChI |
DTJOXIFZJQVZPU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Synonymes |
4-azidophenacetylthiocarnitine PAP-TC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



